diethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate molecular structure allows for diverse chemical reactions and interactions, making it a subject of interest for researchers.
Preparation Methods
The synthesis of Diethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a reaction between a dithiole and a thiopyranoquinoline derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Diethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Diethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate can be compared with similar compounds such as:
- Tetramethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate .
- Tetramethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate .
- Tetramethyl 6’-acetyl-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate .
These compounds share a similar core structure but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C24H25NO5S3 |
---|---|
Molecular Weight |
503.7g/mol |
IUPAC Name |
diethyl 6'-acetyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C24H25NO5S3/c1-6-29-21(27)17-12-24(31-13-18(33-24)22(28)30-7-2)19-15-10-8-9-11-16(15)25(14(3)26)23(4,5)20(19)32-17/h8-13H,6-7H2,1-5H3 |
InChI Key |
VKETXHFQDAZPEY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C)(C)C)SC=C(S2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C)(C)C)SC=C(S2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.